4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine

Medicinal Chemistry Kinase Inhibitor Design Molecular Recognition

Researchers pursuing kinase inhibitors often face intermediates lacking key hinge-binding interactions. 4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine provides a defined 4-phenyl/5-(pyridin-4-yl) pattern with a dual H-bond donor-acceptor motif that mimics ATP adenine. This crystalline intermediate (≥98% purity) enables systematic SAR of gatekeeper and solvent-exposed pockets. • Dual H-bond motif for kinase hinge binding • Two addressable aromatic rings for rapid diversification • Low rotatable bond count & balanced logP (2.1) for docking campaigns.

Molecular Formula C14H12N4
Molecular Weight 236.27 g/mol
CAS No. 148611-84-1
Cat. No. B1341729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine
CAS148611-84-1
Molecular FormulaC14H12N4
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NN=C2N)C3=CC=NC=C3
InChIInChI=1S/C14H12N4/c15-14-12(10-4-2-1-3-5-10)13(17-18-14)11-6-8-16-9-7-11/h1-9H,(H3,15,17,18)
InChIKeyFIYOMWDWUASSIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine Overview


4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine is a 3-amino-1H-pyrazole derivative characterized by a 4-phenyl and a 5-(pyridin-4-yl) substitution pattern. The compound has a molecular weight of 236.27 g/mol, a calculated logP of 2.1, and possesses two hydrogen bond donors and three hydrogen bond acceptors [1]. It is disclosed as a synthetic intermediate in patent US-8835465-B2, which describes pyrazolylaminopyridine derivatives as kinase inhibitors [2].

Kinase hinge-binder scaffold — Supports ATP-binding site probe design
Dual aromatic vector presentation — Enables divergent SAR at 4- and 5-positions
Patent-documented intermediate — Described in kinase inhibitor synthesis routes

4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine Substitution Risk


The specific arrangement of the phenyl and pyridin-4-yl groups on the pyrazole core creates a hydrogen-bonding and lipophilic profile that is not reproduced by simpler aminopyrazole analogs. Replacing the 5-(pyridin-4-yl) with a phenyl or alkyl substituent removes a key hydrogen bond acceptor and alters the electron density of the heterocycle, which can abrogate selective kinase hinge binding [1]. Conversely, removal of the 4-phenyl group reduces hydrophobic contacts with the kinase gatekeeper pocket. These changes mean that generic aminopyrazoles cannot serve as drop-in replacements in structure-activity relationship (SAR) studies or in synthetic routes that rely on the specific vectorial presentation of both aromatic rings [2].

Target
4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine — 3 H-bond acceptors, balanced logP 2.1
Substitute: 4-phenyl-1H-pyrazol-5-amine — only 2 HBA; may lose hinge contact
Pyridyl removal reduces kinase-target repertoire; SAR continuity not assured
Target
4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine — 2 rotatable bonds, low entropic penalty
Substitute: 4-benzyl analogs — ≥3 rotatable bonds; may reduce ligand efficiency
Increased flexibility can shift binding kinetics and selectivity profile
Target
4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine — Patent-linked kinase inhibitor genus
Substitute: 4-phenyl-1H-pyrazole (CAS 10199-68-5) — no documented kinase utility
Generic pyrazole lacks biological validation; may not support kinase SAR

4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine vs. Structural Analogs


Hydrogen-Bond Acceptor Edge over 4-Phenyl-1H-pyrazol-5-amine

The presence of the pyridin‑4‑yl group endows the target compound with three hydrogen‑bond acceptors (pyridine N, pyrazole N2, amine N), compared to only two for the pyridyl‑deficient analog 4‑phenyl‑1H‑pyrazol‑5‑amine [1]. This additional HBA site is capable of engaging the kinase hinge region, a critical interaction for ATP‑competitive inhibition [2].

HBA Count Advantage
Class-level inference
Target: 3 HBA (pyridine N, pyrazole N2, amine N). Comparator (4-phenyl-1H-pyrazol-5-amine): 2 HBA (inferred).
Δ +1 HBA — expanded hinge-contact potential
May support broader kinase hinge-binding screening
In silico computation; biological relevance inferred from pharmacophore models
Medicinal Chemistry Kinase Inhibitor Design Molecular Recognition

Lipophilicity Control vs. 5-(Pyridin-4-yl)-1H-pyrazol-3-amine

The calculated lipophilicity (XLogP3 = 2.1) [1] of the target compound is attributable to the balanced 4-phenyl/5-pyridyl substitution. Removal of the 4-phenyl ring (yielding 5-(pyridin-4-yl)-1H-pyrazol-3-amine) drops the XLogP below 0.5, while retention of both aryl rings increases logP into a more favorable range for passive permeability [2].

Lipophilicity Control
Cross-study comparable
Target XLogP3: 2.1 (PubChem). 5-(pyridin-4-yl)-1H-pyrazol-3-amine XLogP3: ~0.3 (estimated).
Δ ≈ 1.8 logP units — improved passive-permeability window
Supports cell-based assay fit over more hydrophilic analogs
Computed XLogP3; experimental logP not available
Drug-Likeness Physicochemical Profiling ADME Prediction

Conformational Pre-Organization Advantage Over 4-Benzyl-5-phenyl-1H-pyrazol-3-amine

The target compound possesses only two rotatable bonds (the Ph–pyrazole and pyrazole–pyridine connections), whereas a benzyl analog (4‑benzyl‑5‑phenyl‑1H‑pyrazol‑3‑amine) would introduce at least three rotatable bonds, increasing the entropic penalty upon kinase binding [1]. Reduced flexibility can translate into higher affinity for conformationally constrained ATP pockets [2].

Conformational Pre-Organization
Class-level inference
Target rotatable bonds: 2 (PubChem). Benzyl analog: ≥ 3 (structural inference).
Δ ≥ 1 rotatable bond — lower entropic penalty possible
May improve ligand efficiency in constrained ATP sites
Entropic benefit inferred from ligand efficiency models
Entropically Favorable Binding Conformational Analysis Kinase Selectivity

Patent-Documented Kinase Utility vs. Generic Pyrazoles

The compound falls within the genus of US‑8835465‑B2, which explicitly claims pyrazolylaminopyridines as kinase inhibitors with demonstrated activity against cancer cell lines [1]. In contrast, generic pyrazole building blocks (e.g., 4‑phenyl‑1H‑pyrazole, CAS 10199‑68‑5) lack any documented kinase‑directed biological data.

Patent-Documented Utility
Supporting evidence
Target: included in kinase inhibitor patent family (US-8835465-B2). Comparator: 4-phenyl-1H-pyrazole — no kinase patent claims.
Qualitative — presence vs. absence of kinase data
Reported kinase-relevant context for SAR procurement
Patent database search; biological data from patent examples
Kinase Inhibition Chemical Biology Patent Analysis

Key Applications of 4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine


Focused Kinase Hinge-Binder Library Design

The 3-amino group and pyridin-4-yl nitrogen provide a dual H-bond donor‑acceptor motif that mimics the adenine base of ATP, making the compound an ideal scaffold for generating focused libraries aimed at novel kinase targets [1]. Its use can accelerate hit identification in projects where the ATP site is structurally conserved.

SAR Expansion of Pyrazolylaminopyridine Leads

When a pyrazolylaminopyridine hit is identified, the compound serves as the minimal pharmcophoric unit. Its two synthetically addressable aromatic rings allow rapid diversification at the 4‑ and 5‑positions, enabling systematic exploration of gatekeeper and solvent‑exposed pocket interactions [2].

Computational Docking & Selectivity Profiling

The low rotatable bond count and balanced lipophilicity make the structure suitable for high-throughput docking campaigns. Its predicted binding pose can be compared across the kinome to prioritize targets with optimal shape complementarity, reducing the risk of polypharmacology [3].

Process Chemistry Scale‑Up Studies

As a crystalline intermediate (purity ≥98% available commercially), the compound can be used to establish robust synthetic routes for advanced pyrazolylaminopyridine candidates. Its stability under standard storage conditions (2‑8°C, dry) facilitates reproducible kilo‑lab syntheses .

Application
Selection Property
Validation Focus
Kinase hinge-binder library design
Dual HBA motif (3-amino + pyridyl N)
ATP-site pharmacophore docking
Pyrazolylaminopyridine SAR expansion
4- and 5-position vectorial substitution
Gatekeeper and solvent-pocket probe synthesis
Computational docking selectivity profiling
Low rotatable bond count and balanced logP
Kinome-wide pose comparison and off-target review
Process chemistry scale-up studies
Crystalline intermediate, defined storage stability
Route robustness and kilo-lab reproducibility
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